molecular formula C18H21N3O5S B1505058 N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine CAS No. 76863-84-8

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

Cat. No.: B1505058
CAS No.: 76863-84-8
M. Wt: 391.4 g/mol
InChI Key: DTMLYWDPCJWGPQ-AWEZNQCLSA-N
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Description

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (CAS 76863-84-8) is a modified tyrosine derivative featuring two critical functional groups:

  • 3-Nitro-2-pyridinesulfenyl (Npys) group: A sulfur-containing moiety that facilitates disulfide bond formation, commonly used in peptide synthesis for temporary protection of thiol groups .
  • O-t-butyl group: A sterically bulky protecting group that enhances solubility and stability by shielding reactive sites like hydroxyl groups .

This compound is structurally defined as (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid, combining tyrosine’s aromatic backbone with nitro-pyridine and tert-butyl modifications. Its primary applications include peptide synthesis, protein engineering, and as a reagent in genome-editing tools like zinc-finger nucleases (ZFNs) .

Properties

IUPAC Name

(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-18(2,3)26-13-8-6-12(7-9-13)11-14(17(22)23)20-27-16-15(21(24)25)5-4-10-19-16/h4-10,14,20H,11H2,1-3H3,(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMLYWDPCJWGPQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NSC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NSC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703733
Record name O-tert-Butyl-N-[(3-nitropyridin-2-yl)sulfanyl]-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76863-84-8
Record name O-tert-Butyl-N-[(3-nitropyridin-2-yl)sulfanyl]-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine (CAS No. 76863-84-8) is a compound of interest in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H21N3O5S
  • Molecular Weight : 391.4 g/mol
  • Purity : Typically around 95%.

The compound features a nitro group, which may contribute to its reactivity and biological activity. The presence of a sulfenyl group suggests potential interactions with thiol-containing biomolecules, impacting redox signaling pathways.

Mechanisms of Biological Activity

This compound exhibits several biological activities that can be attributed to its chemical structure:

  • Redox Activity : The sulfenyl group can participate in redox reactions, potentially influencing oxidative stress responses in cells.
  • Protein Modification : It may act as a modifying agent for cysteine residues in proteins, forming disulfide bonds or thioether linkages, which are crucial for protein folding and function .
  • Antioxidant Properties : The compound's ability to modulate reactive nitrogen species (RNS) levels suggests it could have antioxidant effects, protecting cells from oxidative damage.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example:

  • A study on photoactive bipyridyl-Ru(II) complexes demonstrated that compounds with similar structural motifs showed selective cytotoxicity against various cancer cell lines (A549, HeLa, PC3) upon photoactivation, highlighting the importance of structural modifications in enhancing biological activity .

Inhibition of Viral Activity

Research has shown that certain derivatives of sulfenyl-containing compounds possess antiviral properties. For instance, polypeptides with affinity to lipopolysaccharides have demonstrated significant anti-HIV activity, suggesting that modifications like those found in this compound could lead to similar antiviral effects .

Data Table: Biological Activities and Mechanisms

Activity Mechanism Reference
AntioxidantModulation of RNS levels
Protein ModificationFormation of disulfide bonds
AnticancerCytotoxicity against cancer cell lines
AntiviralInhibition of viral replication

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine lies in its utility as a protecting group in peptide synthesis. The 3-nitro-2-pyridinesulfenyl (Npys) group is known for its stability and ability to selectively protect thiol groups during the synthesis of peptides and proteins. This characteristic allows for more controlled reactions and minimizes side reactions that can occur with free thiols.

Case Study: Synthesis of Cysteine-containing Peptides

In a study published in ResearchGate, the Npys group was utilized to protect cysteine residues during peptide synthesis. The study demonstrated that the Npys group could be selectively removed under mild conditions, allowing for the successful formation of disulfide bonds in the final peptide product . This method enhances the efficiency of synthesizing complex peptides that require precise control over thiol reactivity.

Medicinal Chemistry

This compound has also been explored for its potential therapeutic applications. The compound's structural features suggest it may interact with biological targets relevant to various diseases, including cancer and neurodegenerative disorders.

Case Study: Potential Anti-cancer Activity

Research has indicated that compounds containing the Npys moiety exhibit cytotoxic effects against certain cancer cell lines. For instance, a study highlighted in Wiley Online Library discussed how modifications to the Npys group could enhance the anticancer properties of peptides designed to target specific tumor markers . This opens avenues for developing targeted therapies that leverage the unique properties of this compound.

Biochemical Tools

The unique reactivity of the Npys group makes it an attractive candidate for use as a biochemical tool in research settings. Its ability to form stable conjugates with biomolecules allows researchers to track and manipulate proteins within cellular systems.

Application in Protein Labeling

The Npys group can be employed in labeling studies, where it is used to tag proteins for visualization or purification. This application is critical in understanding protein interactions and functions within biological systems. A comprehensive review published in Chemical Society Reviews discusses various methods for incorporating sulfenyl groups into biomolecules, emphasizing their versatility and effectiveness .

Comparison with Similar Compounds

Structural and Functional Analogues

Npys-Protected Amino Acids

The 3-nitro-2-pyridinesulfenyl (Npys) group is widely used in peptide chemistry. Key analogues include:

Compound Name Key Features Applications Stability in Solvents
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine Combines Npys with O-t-butyl protection; enhances solubility and redox activity. Peptide synthesis, ZFN delivery Stable in DMSO, unstable in reducing conditions
Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine Uses Boc (tert-butoxycarbonyl) instead of O-t-butyl; focuses on cysteine thiol protection. Asymmetrical disulfide bond formation Moderate stability in THF, degrades in acidic conditions
NpysCl (3-Nitro-2-pyridinesulfenyl chloride) Precursor for Npys-protected amino acids; reactive sulfenyl chloride group. Synthesis of protected amino acids Unstable in polar protic solvents (e.g., water)

Key Findings :

  • The O-t-butyl group in this compound provides superior steric protection compared to Boc in cysteine derivatives, reducing unintended side reactions .
  • Unlike NpysCl, which is highly reactive but unstable in water, the tyrosine derivative maintains stability in organic solvents like DMSO, making it preferable for cellular delivery systems .
Sulfur-Containing Peptide Modifiers
Compound Name Key Features Applications
(D-R)9-ZFN complex Cys-rich CPPs with Npys-activated disulfide bonds for ZFN delivery. Genome editing in wheat microspores
Butyl-S-benzyl-S-ethyl dithiophosphate Organophosphate with dual sulfur groups; unrelated to peptide synthesis. Pesticide formulations

Key Findings :

  • The (D-R)9-ZFN complex relies on Npys-mediated disulfide bonds for intracellular release of ZFNs, a mechanism shared with this compound . However, the latter’s tyrosine backbone offers better biocompatibility compared to synthetic CPPs.
  • Dithiophosphates like butyl-S-benzyl-S-ethyl dithiophosphate lack the nitro-pyridine redox activity critical for controlled disulfide bond formation, limiting their use in precision biochemistry .

Preparation Methods

Fmoc/O-t-butyl SPPS Protocol

  • The peptide chain elongation is carried out on a solid support resin, such as H-Rink amide ChemMatrix resin or H-Asn(Trt)-Trt(2-Cl) chloride resin.
  • Fmoc-protected amino acids, including Fmoc-tyrosine(O-t-butyl)-OH, are coupled sequentially using coupling reagents like 1-hydroxybenzotriazole monohydrate (HOBt·H2O) and N,N′-diisopropylcarbodiimide (DIPCI) in dimethylformamide (DMF).
  • Fmoc deprotection is achieved using 20% piperidine in DMF.
  • After chain assembly, side-chain protecting groups remain intact, including the O-t-butyl group on tyrosine.

Introduction of the Npys Group

  • The Npys group is introduced by treating the peptidyl resin containing a free thiol group (e.g., cysteine) with Npys-Cl derivatives such as Npys-OPh(pF) in a solvent mixture (e.g., 0.4 M LiCl/AcOH in DMF) at room temperature for 1 hour.
  • This reaction converts free thiol groups into the corresponding Cys(Npys) derivatives, forming an active disulfide intermediate on the resin.
  • The resin is then washed with DMF and methanol and dried under vacuum.

Cleavage and Purification

  • The peptidyl resin is treated with trifluoroacetic acid (TFA) cocktail (e.g., TFA:H2O:TIS = 95:2.5:2.5) for 1–3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups, including the O-t-butyl group.
  • The crude peptide is precipitated with cold diethyl ether and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

One-Pot Disulfide-Driven Cyclic Peptide Synthesis Utilizing Npys

A notable advanced methodology involves a one-pot solid-phase disulfide-driven cyclic peptide synthesis (DdCPS), which leverages the Npys group for efficient disulfide bond formation without intermediate purification steps:

  • Peptide elongation is performed on resin using Fmoc/O-t-butyl SPPS.
  • On-resin sulfenylation introduces the Npys group selectively on cysteine residues.
  • Disulfide ligation occurs between the Npys-protected cysteine on the resin and an unprotected thiol-containing peptide fragment.
  • Intramolecular cyclization is promoted by silver nitrate (AgNO3) and other reagents, facilitating thioester-mediated cyclization.
  • The final cyclic peptide is cleaved from the resin and purified.

This method was successfully demonstrated in the synthesis of oxytocin, achieving a 28% overall yield over 13 steps, highlighting the efficiency and purity advantages of the Npys-based approach.

Reaction Conditions and Parameters

Step Reagents/Conditions Time Temperature Notes
Peptide elongation Fmoc-AA (3 equiv), HOBt·H2O (3 equiv), DIPCI (3 equiv) in DMF 30 min/coupling Room temp Standard Fmoc SPPS coupling
Fmoc deprotection 20% Piperidine in DMF 20 min Room temp Removes Fmoc protecting group
Npys introduction 20 mM Npys-OPh(pF) in 0.4 M LiCl/AcOH/DMF 1 hour Room temp Converts free thiol to Cys(Npys)
Disulfide ligation Peptide with free thiol + Cys(Npys)-resin 1 hour Room temp Forms disulfide bond on resin
Cyclization AgNO3, HOOBt, DIPEA in DMF 6 hours Room temp Promotes intramolecular cyclization
Cleavage and deprotection TFA cocktail (TFA:H2O:TIS = 95:2.5:2.5) 1–3 hours Room temp Removes protecting groups and cleaves peptide
Purification Preparative RP-HPLC - - Yields high purity peptide

Analytical Data and Purity

  • The Npys-protected peptides exhibit high purity (>99%) as assessed by HPLC.
  • High-resolution mass spectrometry (HR-MS) confirms the expected molecular weights with minimal deviation.
  • The cyclic peptides obtained via this methodology show purity levels around 60–70% before purification, which is improved post RP-HPLC purification.

Notes on Advantages and Limitations

  • The Npys group allows selective and efficient disulfide bond formation, reducing side reactions and oligomerization.
  • The O-t-butyl group protects tyrosine phenol groups effectively during synthesis, enhancing overall peptide integrity.
  • The one-pot solid-phase approach reduces laborious purification steps, streamlining peptide synthesis workflows.
  • Limitations include the need for careful control of reaction conditions to prevent racemization and side reactions during cyclization.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine?

The compound is synthesized via two key steps:

  • Step 1 : Preparation of 3-nitro-2-pyridinesulfenyl chloride (NpysCl), a precursor. Two efficient routes are reported: (i) chlorination of 3-nitro-2-pyridinethiol using Cl₂ gas, and (ii) oxidation of 2-pyridinethiol followed by nitration and chlorination .
  • Step 2 : Reaction of NpysCl with O-t-butyl-L-tyrosine. The O-t-butyl group is introduced via tert-butylation of L-tyrosine using tert-butyl chloride under alkaline conditions .

Q. How does the Npys group function as a protecting group in peptide synthesis?

The Npys group protects thiol (-SH) groups (e.g., cysteine residues) during peptide synthesis. Its stability under acidic conditions and selective removal via thiolysis (e.g., using β-mercaptoethanol) allows controlled disulfide bond formation. For example, in cell-penetrating peptides, the Npys group enables site-specific conjugation via thiol-disulfide exchange in reducing environments .

Q. What are the physical properties (melting point, solubility) of this compound?

While direct data is limited, analogous compounds like Fmoc-O-t-butyl-L-tyrosine exhibit a melting point of 153–156°C and solubility in polar aprotic solvents (e.g., DMF, DMSO). The nitro and sulfenyl groups likely reduce aqueous solubility, necessitating organic solvents for handling .

Advanced Research Questions

Q. What strategies optimize the stability of the Npys group during solid-phase peptide synthesis (SPPS)?

Stability challenges arise from unintended cleavage by coupling reagents like HOBt. Mitigation strategies include:

  • Using non-nucleophilic bases (e.g., DIEA) to minimize side reactions.
  • Avoiding prolonged exposure to HOBt or HOAt.
  • Confirming solvent compatibility: NpysCl is stable in dichloromethane but degrades in alcohols .

Q. How to resolve contradictions in reported lability of the Npys group under different reaction conditions?

Discrepancies in lability reports stem from solvent and reagent interactions. For example:

  • In DMF with HOBt, partial cleavage occurs due to nucleophilic attack.
  • Stability improves in dichloromethane with DIEA. Experimental validation using LC-MS to monitor deprotection kinetics under specific conditions is recommended .

Q. How is this compound used in constructing cell-penetrating peptides (CPPs)?

The Npys group enables reversible disulfide bonding in CPPs. For example:

  • A Cys(Npys)-containing CPP reacts with free thiols on cargo molecules (e.g., siRNA), forming a disulfide bond.
  • Intracellular glutathione reduces the bond, releasing the cargo. This method enhances delivery efficiency without toxicity .

Q. What analytical methods confirm successful incorporation and deprotection of the Npys group?

Key methods include:

  • HPLC : Monitor retention time shifts post-deprotection.
  • Mass Spectrometry (MS) : Detect mass changes (e.g., loss of Npys: -183 Da).
  • Ellman’s Assay : Quantify free thiols post-thiolysis .

Q. How does the nitro group influence the electronic properties of the pyridinesulfenyl moiety in reactions?

The nitro group is electron-withdrawing, increasing the electrophilicity of the sulfenyl sulfur. This enhances reactivity with thiols (e.g., cysteine residues) but also increases susceptibility to nucleophilic attack by reagents like HOBt. Computational studies (e.g., DFT) can model these electronic effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine
Reactant of Route 2
N-(3-Nitro-2-pyridinesulfenyl)-O-t-butyl-L-tyrosine

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